Chitin synthase inhibitor 9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chitin synthase inhibitor 9 is a compound that targets the enzyme chitin synthase, which is responsible for the biosynthesis of chitin. Chitin is a crucial structural component found in the cell walls of fungi and the exoskeletons of arthropods. By inhibiting chitin synthase, this compound disrupts the formation of chitin, making it a valuable tool in antifungal and insecticidal applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of chitin synthase inhibitor 9 involves multiple steps, including the formation of key intermediates and the final coupling reactionCommon reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the stability of intermediates .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions: Chitin synthase inhibitor 9 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering its inhibitory activity.
Substitution: Substitution reactions can introduce different substituents, enhancing its specificity and potency
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, each with potentially different biological activities and applications .
Scientific Research Applications
Chitin synthase inhibitor 9 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study enzyme inhibition and the mechanisms of chitin biosynthesis.
Biology: The compound is employed in research on fungal cell wall synthesis and the development of antifungal agents.
Medicine: this compound is investigated for its potential use in treating fungal infections and as an insecticide in agricultural settings.
Industry: It is used in the development of new antifungal and insecticidal products, contributing to crop protection and public health
Mechanism of Action
Chitin synthase inhibitor 9 exerts its effects by binding to the active site of chitin synthase, preventing the enzyme from catalyzing the formation of chitin. This inhibition disrupts the structural integrity of fungal cell walls and arthropod exoskeletons, leading to cell lysis and death. The molecular targets include the catalytic domain of chitin synthase, and the pathways involved are those related to cell wall biosynthesis and maintenance .
Comparison with Similar Compounds
Polyoxin B: Another chitin synthase inhibitor with a similar mode of action.
Nikkomycin: A peptidyl nucleoside inhibitor that targets chitin synthase.
Isavuconazole: An antifungal agent with a different mechanism but similar applications
Uniqueness: Chitin synthase inhibitor 9 is unique in its specific binding affinity and inhibitory potency against chitin synthase. Its structural features allow for selective inhibition, making it a valuable tool in both research and practical applications .
Properties
Molecular Formula |
C24H25N3O6 |
---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
(E)-4-(6-methoxy-2-oxospiro[1H-3,1-benzoxazine-4,4'-piperidine]-1'-yl)-N-(2-methoxyphenyl)-4-oxobut-2-enamide |
InChI |
InChI=1S/C24H25N3O6/c1-31-16-7-8-18-17(15-16)24(33-23(30)26-18)11-13-27(14-12-24)22(29)10-9-21(28)25-19-5-3-4-6-20(19)32-2/h3-10,15H,11-14H2,1-2H3,(H,25,28)(H,26,30)/b10-9+ |
InChI Key |
XVLFUSNLMNVCPK-MDZDMXLPSA-N |
Isomeric SMILES |
COC1=CC2=C(C=C1)NC(=O)OC23CCN(CC3)C(=O)/C=C/C(=O)NC4=CC=CC=C4OC |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=O)OC23CCN(CC3)C(=O)C=CC(=O)NC4=CC=CC=C4OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.